2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2198305-43-8
VCID: VC4265939
InChI: InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-1-5-17(22-14)27-12-13-6-9-25(10-7-13)11-16-24-23-15-4-2-8-26(15)16/h1,3,5,13H,2,4,6-12H2
SMILES: C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Molecular Formula: C18H22F3N5O
Molecular Weight: 381.403

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

CAS No.: 2198305-43-8

Cat. No.: VC4265939

Molecular Formula: C18H22F3N5O

Molecular Weight: 381.403

* For research use only. Not for human or veterinary use.

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine - 2198305-43-8

Specification

CAS No. 2198305-43-8
Molecular Formula C18H22F3N5O
Molecular Weight 381.403
IUPAC Name 3-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Standard InChI InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-1-5-17(22-14)27-12-13-6-9-25(10-7-13)11-16-24-23-15-4-2-8-26(15)16/h1,3,5,13H,2,4,6-12H2
Standard InChI Key RQJMJPBUDSZBRB-UHFFFAOYSA-N
SMILES C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its complex architecture:

  • Core structure: 6-(Trifluoromethyl)pyridine backbone.

  • Linker: Methoxy group connecting the pyridine to a piperidin-4-yl moiety.

  • Bicyclic system: 5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl fused to a methyl group on the piperidine nitrogen.

Key structural features:

ComponentRole in MoleculeAnalogous Compounds (From Search Results)
Trifluoromethyl (CF₃)Enhances lipophilicity, stability ,,
Piperidin-4-ylConformational flexibility, basicity , ,
Pyrrolo-triazolePlanar bicyclic system, π-π stacking ,

Synthetic Routes

Synthesis likely involves multi-step strategies:

Step 1: Pyridine Functionalization

  • Trifluoromethyl introduction: Halogenation followed by fluorination (e.g., using Cl₂/CHF₃) .

  • Methoxy-piperidine coupling: Suzuki-Miyaura cross-coupling of 2-bromo-6-(trifluoromethyl)pyridine with a boronic ester derivative of piperidin-4-ylmethoxy .

Step 2: Bicyclic System Formation

  • Pyrrole-triazole synthesis: Cyclization of a triazole intermediate with a pyrrole precursor (e.g., via Huisgen cycloaddition or ring-closing metathesis) .

  • Methyl group attachment: Alkylation of the triazole nitrogen with a piperidine-methyl fragment .

Challenges:

  • Steric hindrance during coupling reactions.

  • Stability of the trifluoromethyl group under basic conditions.

Physical and Chemical Properties

Estimates based on analogs:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight~400 g/mol , ,
LogP~3.0–3.5CF₃ and aromatic rings,
SolubilityModerate in DMSO, poor in water,
StabilityStable under acidic conditions, sensitive to strong bases ,

Biological Activity and Applications

While no direct data exists, structural analogs suggest potential:

Kinase Inhibition

  • The pyrrolo-triazole core mimics adenosine (ATP) binding sites, common in kinase inhibitors .

  • Piperidine and CF₃ groups enhance membrane permeability and binding affinity.

CNS Targets

  • Similar piperidine-trifluoromethylpyridines show activity against dopamine D4 receptors.

Analytical Characterization

Key techniques and expected data:

NMR Spectroscopy

RegionShift (δ, ppm)Assignment
Aromatic (pyridine)7.5–8.5Protons near CF₃ and methoxy groups
Piperidine1.5–2.5CH₂ groups
Pyrrole-triazole4.0–5.0Methyl group and fused protons

Mass Spectrometry

  • Molecular ion (MH⁺): ~400 [M+H]⁺.

  • Fragments: Loss of piperidine (m/z ~280), CF₃ (m/z ~298) .

Research Challenges and Future Directions

  • Synthetic Optimization: Developing scalable routes for the pyrrolo-triazole core.

  • Biological Profiling: Screening against kinases (e.g., CSF1R, MET) and CNS receptors.

  • Derivative Design: Modifying the piperidine or CF₃ groups to improve selectivity.

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